4-Ethyl-2,2,3-trimethylhexane
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Overview
Description
4-Ethyl-2,2,3-trimethylhexane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of aliphatic compounds, which are characterized by their lack of aromatic rings. This compound is notable for its complex structure, featuring multiple methyl groups and an ethyl group attached to a hexane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2,3-trimethylhexane typically involves the alkylation of a suitable hexane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons. This process uses catalysts like platinum or palladium on carbon and operates under high pressure and temperature to achieve the desired product. The separation and purification of the compound are typically done through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,2,3-trimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 4-ethyl-2,2,3-trimethylhexyl chloride or bromide.
Scientific Research Applications
4-Ethyl-2,2,3-trimethylhexane finds applications in various fields:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its role in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized as a solvent in the formulation of paints, coatings, and adhesives.
Mechanism of Action
As an alkane, 4-Ethyl-2,2,3-trimethylhexane primarily interacts through van der Waals forces. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The compound does not have specific molecular targets but can influence the physical properties of materials it interacts with .
Comparison with Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with similar physical properties but a different structure.
2,3,4-Trimethylpentane: Shares the trimethyl substitution pattern but differs in the position of the ethyl group.
2,2,3-Trimethylhexane: Similar in structure but lacks the ethyl group at the 4-position.
Uniqueness: 4-Ethyl-2,2,3-trimethylhexane is unique due to its specific branching pattern, which influences its boiling point, melting point, and solubility compared to other alkanes. Its structure also affects its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
61868-73-3 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-2,2,3-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-10(8-2)9(3)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
ZSUMTZIXJNZKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)C(C)(C)C |
Origin of Product |
United States |
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